![molecular formula C21H25NO4 B2617333 {[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324123-36-5](/img/structure/B2617333.png)
{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Molecular Structure Analysis
The compound contains a propan-2-yl (or isopropyl) group and an ethoxyphenyl group, both attached to a carbamoyl group . The carbamoyl group itself is attached to a methyl ester .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, esters generally have pleasant smells and are often found in fragrances and flavorings . They are also typically less dense than water .Mecanismo De Acción
The exact mechanism of action of {[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is still being studied, but it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This compound may also interact with opioid receptors in the brain, contributing to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not have significant adverse effects on vital organs such as the liver and kidneys. In animal studies, this compound has been shown to have a longer half-life than acetaminophen, indicating its potential for longer-lasting pain relief.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate has several advantages for use in lab experiments, including its high purity and low toxicity profile. However, its synthesis requires several steps and may be challenging for researchers without extensive chemical expertise.
Direcciones Futuras
There are several potential future directions for research on {[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate. One area of interest is its potential use as a treatment for chronic pain, which is a significant public health issue. Additionally, further studies could explore the mechanism of action of this compound and its potential interactions with other drugs. Finally, research could focus on optimizing the synthesis of this compound to make it more accessible for use in pharmaceutical research.
Métodos De Síntesis
{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate can be synthesized through a multi-step process involving the reaction of 4-isobutylphenyl isocyanate with ethyl 2-(4-ethoxyphenyl) acetate, followed by hydrolysis and subsequent reaction with methyl chloroformate. The resulting product is purified through recrystallization to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate has been studied for its potential use as a drug candidate for various applications. One study found that this compound has anti-inflammatory properties and could be used as a treatment for inflammatory diseases such as arthritis. Another study showed that this compound has analgesic effects, indicating its potential use as a pain reliever.
Safety and Hazards
Propiedades
IUPAC Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-25-19-11-5-16(6-12-19)13-21(24)26-14-20(23)22-18-9-7-17(8-10-18)15(2)3/h5-12,15H,4,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGAOZISQACRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

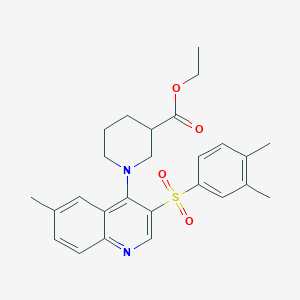
![2-[(2,2,7,7-Tetramethyl-tetrahydro-bis[1,3]dioxolo[4,5-b;4',5'-d]pyran-5-carbony](/img/structure/B2617252.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2617254.png)
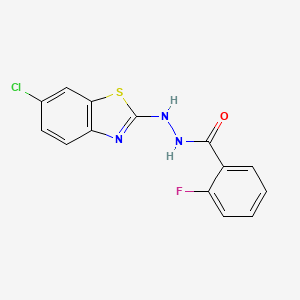
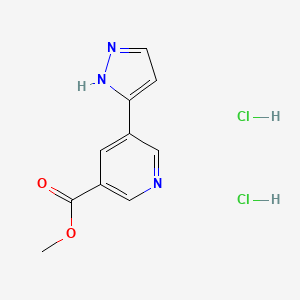

![3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2617259.png)
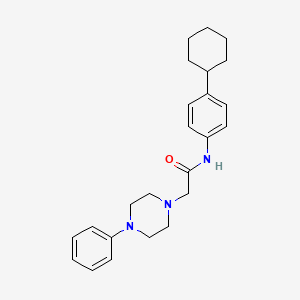
![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2617265.png)
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2617266.png)
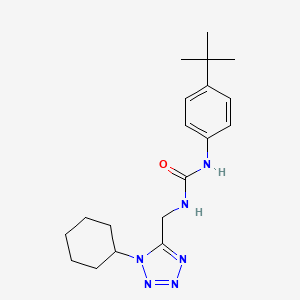
![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)
![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)
![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2617273.png)